2-chloro-N-[cyano(phenyl)methyl]acetamide
Overview
Description
2-Chloro-N-[cyano(phenyl)methyl]acetamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a cyano group attached to a phenyl ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[cyano(phenyl)methyl]acetamide typically involves the reaction of chloroacetic acid with cyano(phenyl)methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[cyano(phenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of related compounds with altered properties.
Substitution: Substitution reactions can occur at the chloro or cyano groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.
Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution reactions may require specific solvents and catalysts to facilitate the reaction.
Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
2-Chloro-N-[cyano(phenyl)methyl]acetamide has several applications in scientific research, including:
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a building block for the development of bioactive compounds.
Industry: Use in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-[cyano(phenyl)methyl]acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-N-(cyano-2-thienyl methyl) acetamide: Used in synthesizing pesticides.
Phenoxy acetamide: Known for its pharmacological activities.
Uniqueness: 2-Chloro-N-[cyano(phenyl)methyl]acetamide is unique due to its specific combination of functional groups, which allows for diverse reactivity and potential applications. Its structure provides distinct advantages in synthesis and research compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications
Properties
IUPAC Name |
2-chloro-N-[cyano(phenyl)methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-6-10(14)13-9(7-12)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWBYBLRLNZCGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278451 | |
Record name | 2-Chloro-N-(cyanophenylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78735-07-6 | |
Record name | 2-Chloro-N-(cyanophenylmethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78735-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(cyanophenylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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